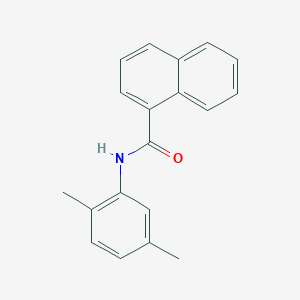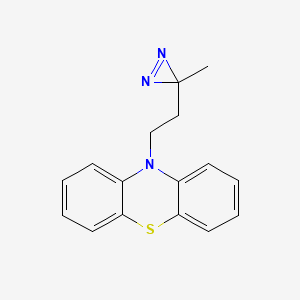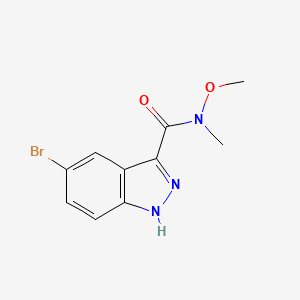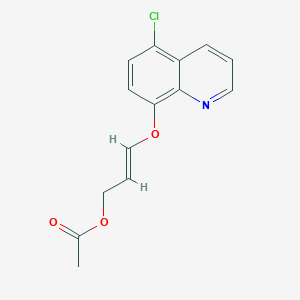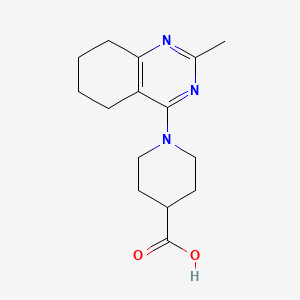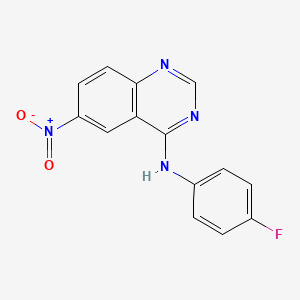![molecular formula C16H16N2O3 B11844226 (R)-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol](/img/structure/B11844226.png)
(R)-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol is a complex organic compound featuring a benzo[g]quinoxaline moiety attached to a butane-1,1,2-triol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct alkylation of quinoxalin-2(1H)-ones using phosphonium ylides as alkylating reagents under base-promoted, metal- and oxidant-free conditions . This method allows for the efficient construction of the desired compound with good to excellent yields.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,1,2-triol chain can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzo[g]quinoxaline moiety can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[g]quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the benzo[g]quinoxaline moiety can produce dihydroquinoxalines.
Wissenschaftliche Forschungsanwendungen
®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Wirkmechanismus
The mechanism by which ®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzo[g]quinoxaline moiety can engage in π-π stacking interactions, while the hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalin-2(1H)-one derivatives: These compounds share the quinoxaline core structure and exhibit similar chemical reactivity.
Benzoquinoxaline derivatives: Compounds with similar benzoquinoxaline moieties can have comparable biological activities.
Uniqueness
®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol is unique due to the presence of both the benzo[g]quinoxaline moiety and the butane-1,1,2-triol chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H16N2O3 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(2R)-4-benzo[g]quinoxalin-3-ylbutane-1,1,2-triol |
InChI |
InChI=1S/C16H16N2O3/c19-15(16(20)21)6-5-12-9-17-13-7-10-3-1-2-4-11(10)8-14(13)18-12/h1-4,7-9,15-16,19-21H,5-6H2/t15-/m1/s1 |
InChI-Schlüssel |
FLUIYJQRIJROTA-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CC[C@H](C(O)O)O |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CCC(C(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


